molecular formula C12H16N4O4 B12400219 (2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol

(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol

Katalognummer: B12400219
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: XHWRGILBOVPBLO-QGQSHSGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol is a complex organic compound known for its significant role in various biochemical processes. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. Nucleosides are the building blocks of nucleic acids, such as DNA and RNA, and play a crucial role in cellular functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol involves multiple steps, starting from simple precursors. The synthetic route typically includes the following steps:

    Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.

    Introduction of the purine base: The purine base, 6-methylpurine, is introduced through a glycosylation reaction.

    Functional group modifications: The hydroxymethyl and methyl groups are introduced through selective functional group transformations.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.

    Use of catalysts: Catalysts are employed to enhance reaction rates and selectivity.

    Purification techniques: Advanced purification techniques, such as chromatography, are used to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the purine base or the oxolane ring.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the oxolane ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include modified nucleosides with altered functional groups, which can have different biological activities.

Wissenschaftliche Forschungsanwendungen

(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and its potential as a biochemical probe.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Used in the production of pharmaceuticals and as a research tool in drug development.

Wirkmechanismus

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can disrupt normal cellular processes, leading to antiviral or anticancer effects. The molecular targets include viral polymerases and cellular enzymes involved in DNA replication and repair.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar structure.

    2’,3’-dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.

    6-methyladenosine: A modified nucleoside found in RNA.

Uniqueness

(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to other nucleosides.

Eigenschaften

Molekularformel

C12H16N4O4

Molekulargewicht

280.28 g/mol

IUPAC-Name

(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C12H16N4O4/c1-6-8-10(14-4-13-6)16(5-15-8)11-12(2,19)9(18)7(3-17)20-11/h4-5,7,9,11,17-19H,3H2,1-2H3/t7-,9?,11-,12+/m1/s1

InChI-Schlüssel

XHWRGILBOVPBLO-QGQSHSGRSA-N

Isomerische SMILES

CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@](C([C@H](O3)CO)O)(C)O

Kanonische SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.